molecular formula C25H21N5O3S B2600042 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide CAS No. 1115564-76-5

3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

Cat. No. B2600042
CAS RN: 1115564-76-5
M. Wt: 471.54
InChI Key: DRSLSZRYZTURNR-UHFFFAOYSA-N
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Description

3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H21N5O3S and its molecular weight is 471.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-HIV Activity

Research on nitroimidazoles, a class of compounds structurally related to the given chemical, has shown promise in developing new non-nucleoside reverse transcriptase inhibitors for anti-HIV treatment. A study by Al-Masoudi et al. (2007) synthesized a series of new 2-oxoethyl-arylamide and 2-oxoethyl-arylsulphonamide derivatives, evaluating their anti-HIV-1 and anti-HIV-2 activity in MT-4 cells (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Guanidine Derivatives Synthesis

Balewski and Kornicka (2021) reported on the synthesis of a guanidine derivative through the reaction of specific intermediates, demonstrating the versatility of imidazole-based compounds in creating complex structures with potential biological activity (Balewski & Kornicka, 2021).

Anticancer Applications

Yılmaz et al. (2015) synthesized indapamide derivatives, including structures incorporating the imidazole moiety, and tested them for proapoptotic activity against melanoma cell lines. The study highlights the anticancer potential of such compounds (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Synthesis of Heterocyclic Compounds

Elmagd et al. (2017) explored the use of thiosemicarbazide derivatives as precursors for synthesizing various heterocyclic compounds, including imidazole, demonstrating the compound's significance in synthesizing biologically active molecules (Elmagd, Hemdan, Samy, & Youssef, 2017).

properties

IUPAC Name

3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-17-5-10-22(33-17)15-28-24(32)19-3-2-4-21(13-19)30-12-11-27-25(30)34-16-23(31)29-20-8-6-18(14-26)7-9-20/h2-13H,15-16H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSLSZRYZTURNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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